N,2-dimethyl-6-nitrobenzenesulfonamide
Description
N,2-dimethyl-6-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a nitro group at the 6-position and two methyl groups at the N and 2-positions of the benzenesulfonamide structure.
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
N,2-dimethyl-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6-4-3-5-7(10(11)12)8(6)15(13,14)9-2/h3-5,9H,1-2H3 |
InChI Key |
UFJJCHUOKLCVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-6-nitrobenzenesulfonamide typically involves the nitration of N,2-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position of the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: N,2-dimethyl-6-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N,2-dimethyl-6-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial properties due to the presence of the sulfonamide group.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N,2-dimethyl-6-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-nitrobenzenesulfonamide
- 2-methyl-4-nitrobenzenesulfonamide
- N,2-dimethyl-4-nitrobenzenesulfonamide
Uniqueness
N,2-dimethyl-6-nitrobenzenesulfonamide is unique due to the specific positioning of its nitro and methyl groups, which can influence its reactivity and biological activity. The presence of the nitro group at the 6-position, in particular, can affect the compound’s electronic properties and its interactions with biological targets .
Biological Activity
N,2-Dimethyl-6-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 244.27 g/mol. The structure features a sulfonamide group attached to a nitro-substituted benzene ring, which is crucial for its biological activity. The presence of the nitro group allows for the formation of reactive intermediates that can interact with cellular components, influencing various biological processes.
The primary mechanism through which this compound exerts its effects is by acting as an inhibitor of phosphodiesterase 7 (PDE7). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling pathways. By inhibiting PDE7, the compound increases intracellular levels of cAMP, which can modulate immune cell function and influence inflammatory responses .
Biological Effects
Research indicates that this compound may have several biological effects:
- Anti-inflammatory Activity : The elevation of cAMP levels can lead to reduced inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Bone Health : Studies have shown that the compound enhances mineralization activity in osteoblasts, indicating its potential use in bone health and regeneration.
- Cancer Research : Similar compounds have demonstrated anti-cancer properties by inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds. Below are some notable findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
